molecular formula C20H25N3O4 B12401436 Nemonoxacin-d3

Nemonoxacin-d3

Cat. No.: B12401436
M. Wt: 374.4 g/mol
InChI Key: AVPQPGFLVZTJOR-IYZCKYNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nemonoxacin-d3 is a deuterium-labeled derivative of nemonoxacin, a novel non-fluorinated quinolone antibiotic. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive, Gram-negative, and atypical pathogens. It is particularly effective against methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae .

Chemical Reactions Analysis

Types of Reactions

Nemonoxacin-d3 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in the field of antibacterial agents .

Mechanism of Action

Nemonoxacin-d3 exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, transcription, and recombination. This inhibition prevents DNA synthesis, leading to bacterial cell death . The molecular targets and pathways involved in this mechanism are similar to those of other quinolone antibiotics .

Properties

Molecular Formula

C20H25N3O4

Molecular Weight

374.4 g/mol

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i2D3

InChI Key

AVPQPGFLVZTJOR-IYZCKYNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)N4C[C@H](C[C@@H](C4)N)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N

Origin of Product

United States

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